Dotinurad mechanism of action
Dotinurad mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Dotinurad
Introduction
Dotinurad is a novel therapeutic agent developed for the management of hyperuricemia, a metabolic condition characterized by elevated serum uric acid (sUA) levels that can lead to gout and other comorbidities.[1][2] It belongs to the class of drugs known as selective urate reabsorption inhibitors (SURIs).[1][3] The primary therapeutic strategy of Dotinurad is to lower sUA by enhancing the urinary excretion of uric acid. This is achieved through the highly specific and potent inhibition of Urate Transporter 1 (URAT1), a key protein in renal urate handling.[1][3][4] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[5][6] By targeting URAT1, Dotinurad effectively reduces the body's urate pool.[3]
Core Mechanism of Action: Selective URAT1 Inhibition
The central mechanism of Dotinurad is its function as a selective and potent inhibitor of the URAT1 transporter.[1][4][7] URAT1 operates as an antiporter, exchanging uric acid from the tubular lumen for intracellular organic anions like lactate.[8] Dotinurad's inhibitory action prevents this reabsorption, thereby increasing the fractional excretion of uric acid (FEUA) and lowering sUA levels.[1][9]
Recent structural biology studies have elucidated the binding mechanism, revealing that Dotinurad interacts with specific amino acid residues within the URAT1 transport channel.[8][10] Notably, residues H142 and R487, which are unique to URAT1 among related organic anion transporters, have been identified as key determinants of Dotinurad's high binding affinity and selectivity.[10] This interaction competitively blocks the binding of uric acid, leading to a significant uricosuric effect.[1][10] Some evidence also suggests a dual mechanism involving both competitive (cis) and noncompetitive (trans) inhibition, further enhancing its efficacy.[1]
Selectivity and Potency Profile
A defining characteristic of Dotinurad is its high selectivity for URAT1 over other transporters involved in urate homeostasis and drug handling, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[3][9][11] While older uricosuric agents like benzbromarone and probenecid inhibit both reabsorption (URAT1) and secretion (e.g., OAT1/3) transporters, Dotinurad's targeted action on only reabsorption is believed to produce a more efficient reduction in the total body urate pool.[3] This selectivity minimizes the risk of off-target effects and potential drug-drug interactions.[1][2][12]
Data Presentation: Inhibitory Potency
The superior selectivity of Dotinurad is quantified by its half-maximal inhibitory concentration (IC50) values against various transporters compared to other uricosuric agents.
| Compound | URAT1 IC50 (µmol/L) | OAT1 IC50 (µmol/L) | OAT3 IC50 (µmol/L) | ABCG2 IC50 (µmol/L) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) |
| Dotinurad | 0.0372 [13] | 4.08 [13] | 1.32 [14] | 4.16 [13] | ~110x | ~35x |
| Benzbromarone | 0.190[13] | >100 | >100 | 0.280 | >526x | >526x |
| Lesinurad | 30.0[13] | >100 | 12.0 | >100 | >3.3x | 0.4x |
| Probenecid | 165[13] | 4.80 | 1.80 | >100 | 0.03x | 0.01x |
Data compiled from published in vitro studies.[13][14] Selectivity ratios are calculated from the provided IC50 values.
Pharmacodynamics and Clinical Efficacy
Clinical trials have consistently demonstrated Dotinurad's potent dose-dependent effect on lowering sUA levels in patients with hyperuricemia and gout.[1][15] The pharmacodynamic effect is a direct consequence of URAT1 inhibition, leading to increased urinary uric acid excretion.[16] Long-term studies have shown sustained efficacy, with a high percentage of patients achieving the target sUA level of ≤6.0 mg/dL, which is crucial for preventing gout flares and tophi formation.[13][15]
Data Presentation: Summary of Clinical Efficacy
| Study Phase | Dose | Mean Percent Change in sUA from Baseline | Percentage of Patients Achieving sUA ≤6.0 mg/dL | Citation(s) |
| Phase II/III Pooled Analysis | 2 mg/day | -42.17% | 82.8% | [15] |
| Phase II/III Pooled Analysis | 4 mg/day | -60.42% | 100.0% | [15] |
| Long-term (58 weeks) | 2 mg/day | -47.17% | >80% (pooled) | [15] |
| Long-term (58 weeks) | 4 mg/day | -57.35% | 100% | [13][15] |
| Phase 1 (U.S.) | 1, 2, 4 mg | Up to 90% sUA reduction within 4 days | Not Reported | [16][17] |
Pharmacokinetic Profile
Pharmacokinetic studies in healthy volunteers and patient populations show that Dotinurad is rapidly absorbed after oral administration.[12] Its pharmacokinetic and pharmacodynamic profiles are well-characterized, supporting a once-daily dosing regimen.[1][12] Age, gender, and mild-to-moderate hepatic or renal impairment do not appear to have a clinically meaningful impact on its pharmacokinetics, suggesting minimal need for dose adjustment in these populations.[4][7][18]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Value (after 1 mg single dose) | Population | Citation(s) |
| Tmax (Time to peak concentration) | 2.00–2.83 hours | Young and Elderly, Male and Female | [7] |
| T½ (Elimination half-life) | 9.28–10.92 hours | Young and Elderly, Male and Female | [7] |
| Cmax (Peak plasma concentration) | 93.30–116.15 ng/mL | Young and Elderly, Male and Female | [7] |
| EC50 (Concentration at half-maximal effect) | 196 ng/mL | Healthy Men | [12] |
Experimental Protocols
The mechanism and selectivity of Dotinurad have been elucidated through a series of standardized preclinical and clinical experimental models.
In Vitro URAT1 Inhibition Assay
This cell-based assay is fundamental for determining the inhibitory potency (IC50) of compounds against the URAT1 transporter.
-
Principle: The assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [¹⁴C]-uric acid, into cells engineered to overexpress human URAT1 (hURAT1).[19][20] The reduction in radioactivity inside the cells in the presence of the inhibitor corresponds to its activity.[19]
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[19][20] Cells are stably or transiently transfected with an expression vector containing the hURAT1 (SLC22A12) gene. A mock-transfected (empty vector) cell line serves as a negative control to determine background uptake.[20]
-
Protocol:
-
Cell Plating: hURAT1-expressing HEK293 cells and mock-transfected cells are seeded into multi-well plates and cultured until they form a confluent monolayer.[20]
-
Pre-incubation: The cell culture medium is aspirated, and the cells are washed with an assay buffer (e.g., Hank's Balanced Salt Solution). Serial dilutions of Dotinurad or a reference inhibitor (e.g., benzbromarone) are added to the wells, and the plates are pre-incubated for 10-15 minutes at 37°C.[19][20]
-
Uptake Reaction: The transport reaction is initiated by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid to each well. The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, which is within the linear range of uptake.[19][21]
-
Termination and Lysis: The reaction is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioactivity.[19] The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[19][20]
-
Quantification: The cell lysate from each well is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity (in counts per minute) is measured using a liquid scintillation counter.[19][20]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.[20]
In Vivo Animal Models
-
Primate Model (Cebus monkeys): This model is valuable because, like humans, these monkeys lack the uricase enzyme, resulting in higher baseline uric acid levels. In these studies, Dotinurad was administered orally at varying doses. Plasma urate levels and the fractional excretion of urate (FEUA) were measured over time to demonstrate a dose-dependent decrease in sUA and a corresponding increase in urinary excretion, confirming the uricosuric mechanism in a relevant physiological system.[9]
-
Rodent Models (Rats): While rats have uricase, they are used to assess off-target effects and drug-drug interactions. For instance, to evaluate the in vivo effects on OAT1 and ABCG2, rats were co-administered Dotinurad with known probe substrates for these transporters (e.g., adefovir for OAT1, sulfasalazine for ABCG2). Plasma concentrations of the probe substrates were measured. Unlike other uricosuric agents, Dotinurad did not increase the plasma levels of these substrates, providing in vivo evidence of its high selectivity.[9]
Conclusion
Dotinurad exerts its therapeutic effect through a potent and highly selective mechanism of action centered on the inhibition of the renal urate transporter, URAT1.[1][3] This selectivity for the primary transporter responsible for urate reabsorption, coupled with minimal interaction with urate secretion transporters like OAT1, OAT3, and ABCG2, distinguishes it from previous generations of uricosuric agents.[3][9] Its well-defined pharmacokinetic and pharmacodynamic profiles translate to robust and sustained reductions in serum uric acid levels in clinical settings, establishing Dotinurad as a highly effective and targeted therapy for the management of hyperuricemia and gout.[13][15]
References
- 1. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]
- 2. What is the mechanism of Dotinurad? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dotinurad: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacological study of dotinurad administered to male and female elderly or young subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique Binding Sites of Uricosuric Agent Dotinurad for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating Dotinurad in Healthy Volunteers in the US [drug-dev.com]
- 17. uricatherapeutics.com [uricatherapeutics.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
